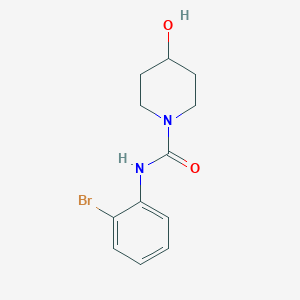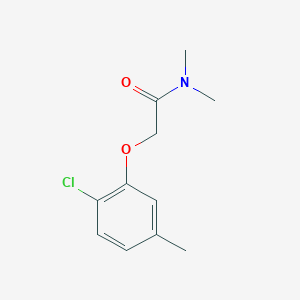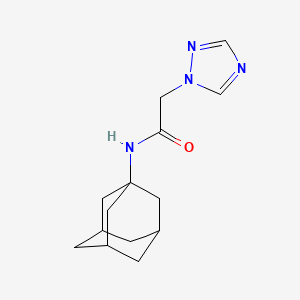![molecular formula C17H24N2O2 B7511595 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, also known as GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in scientific research due to its potential use in the treatment of various medical conditions.
Mécanisme D'action
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII is a selective inhibitor of glycogen synthase kinase-3 (2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway, which are involved in the regulation of cell survival, inflammation, and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII are diverse and depend on the specific context and target tissue. In general, this compound has been reported to modulate various cellular processes, including cell proliferation, apoptosis, inflammation, and metabolism. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, inhibit the growth of cancer cells, and improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII for lab experiments include its high selectivity for 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, its ability to modulate various signaling pathways, and its potential use in the treatment of various medical conditions. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII. These include the optimization of the synthesis method to improve the yield and purity of the compound, the identification of new targets and signaling pathways modulated by this compound, the development of more potent and selective 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitors, and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, the potential use of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII in combination with other drugs or therapies for the treatment of various medical conditions should also be explored.
Méthodes De Synthèse
The synthesis method of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII involves the reaction of 2-bromo-1-(2-methylmorpholin-4-yl)ethanone with 2,3-dihydro-1H-inden-1-amine in the presence of a palladium catalyst. The yield of the compound is reported to be around 50-60%.
Applications De Recherche Scientifique
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII has been extensively studied in various scientific fields, including neuroscience, oncology, and diabetes research. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In oncology, 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII has been reported to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-11-19(9-10-21-13)17(20)12-18(2)16-8-7-14-5-3-4-6-15(14)16/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUSNPMZYCPCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)


![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)

